molecular formula C9H8ClNO3 B2872152 3-Acetamido-5-chlorobenzoic acid CAS No. 58123-67-4

3-Acetamido-5-chlorobenzoic acid

Cat. No.: B2872152
CAS No.: 58123-67-4
M. Wt: 213.62
InChI Key: BLAONQGKTJKXTD-UHFFFAOYSA-N
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Description

3-Acetamido-5-chlorobenzoic acid is an organic compound with the molecular formula C9H8ClNO3. It is a derivative of benzoic acid, where the hydrogen atom at the 3-position is replaced by an acetamido group and the hydrogen atom at the 5-position is replaced by a chlorine atom.

Preparation Methods

Mechanism of Action

The mechanism of action of 3-Acetamido-5-chlorobenzoic acid involves its interaction with specific molecular targets and pathways. The acetamido group can form hydrogen bonds with biological molecules, while the chlorine atom can participate in halogen bonding. These interactions can influence the compound’s binding affinity and specificity towards its targets . The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    3-Acetamido-5-bromobenzoic acid: Similar structure but with a bromine atom instead of chlorine.

    3-Acetamido-5-fluorobenzoic acid: Similar structure but with a fluorine atom instead of chlorine.

    3-Acetamido-5-iodobenzoic acid: Similar structure but with an iodine atom instead of chlorine.

Uniqueness

3-Acetamido-5-chlorobenzoic acid is unique due to the presence of the chlorine atom, which imparts distinct chemical properties such as increased reactivity in substitution reactions and potential biological activity . The chlorine atom’s electronegativity and size also influence the compound’s overall stability and solubility .

Properties

IUPAC Name

3-acetamido-5-chlorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO3/c1-5(12)11-8-3-6(9(13)14)2-7(10)4-8/h2-4H,1H3,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLAONQGKTJKXTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC(=C1)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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